molecular formula C7H13NO B13580608 2-(Prop-1-en-2-yl)morpholine

2-(Prop-1-en-2-yl)morpholine

Cat. No.: B13580608
M. Wt: 127.18 g/mol
InChI Key: XTYKDEUKCJSSQJ-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)morpholine is a chemical building block of significant interest in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure in drug design, known for its ability to improve key physicochemical properties of drug candidates, such as enhancing water solubility and tuning molecular lipophilicity, which can lead to better pharmacokinetic profiles . Researchers utilize this compound as a versatile synthetic intermediate. The prop-1-en-2-yl (isopropenyl) substituent offers a reactive handle for further chemical transformations, including polymerization or functionalization, making it valuable for creating more complex molecules for screening and development. Compounds featuring the morpholine ring are investigated for their interactions with a wide range of biological targets, and introducing the isopropenyl group can be a strategic modification to explore novel chemical space and specific structure-activity relationships (SAR) . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-prop-1-en-2-ylmorpholine

InChI

InChI=1S/C7H13NO/c1-6(2)7-5-8-3-4-9-7/h7-8H,1,3-5H2,2H3

InChI Key

XTYKDEUKCJSSQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CNCCO1

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Prop 1 En 2 Yl Morpholine

Reactions Involving the Prop-1-en-2-yl Moiety

The enamine functionality renders the prop-1-en-2-yl group particularly susceptible to a range of addition and transformation reactions. The nitrogen atom's lone pair of electrons engages in resonance with the π-system of the double bond, increasing the electron density of the alkene and making it highly reactive toward electrophiles. masterorganicchemistry.com

Electrophilic addition reactions readily occur across the electron-rich double bond of the enamine moiety.

Hydrogenation: The double bond can be saturated via catalytic hydrogenation to yield 2-isopropylmorpholine (B1602860). For related dehydromorpholine structures, asymmetric hydrogenation using transition metal catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands, has been developed to produce chiral morpholines with high enantioselectivity. researchgate.netnih.govrsc.org This approach is a powerful method for creating stereocenters adjacent to the ring's oxygen atom. nih.govsemanticscholar.org Deuterium-labelling experiments on similar systems have confirmed that the hydrogenation occurs specifically at the C=C bond. researchgate.netsemanticscholar.org

Table 1: Representative Electrophilic Addition Reactions
Reaction TypeReagentsProductKey Features
HydrogenationH₂, Catalyst (e.g., Pd/C, Rh-complex)2-IsopropylmorpholineReduces the C=C double bond. Asymmetric catalysts can yield chiral products. nih.gov
HalogenationCl₂, Br₂, or I₂α-Halo iminium salt (intermediate)The initial adduct hydrolyzes to form an α-halo ketone and morpholinium salt. wikipedia.org
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH1-(Morpholin-2-yl)propan-2-olResults in anti-Markovnikov addition of water across the double bond via a trialkylborane intermediate. wikipedia.orglibretexts.org The reaction is a stereospecific syn addition. masterorganicchemistry.comlibretexts.org

Halogenation: Treatment with halogens such as chlorine (Cl₂) or bromine (Br₂) leads to the formation of an intermediate α-halo iminium salt. wikipedia.org Subsequent hydrolysis of this intermediate cleaves the enamine, yielding an α-halo ketone and the corresponding morpholinium salt. wikipedia.org

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. wikipedia.orglibretexts.org In the first step, borane (B79455) (BH₃) adds across the alkene, with the boron atom attaching to the less substituted carbon atom. libretexts.org The subsequent oxidation of the trialkylborane intermediate with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding 1-(morpholin-2-yl)propan-2-ol. masterorganicchemistry.com The reaction proceeds with syn-stereospecificity, meaning the hydrogen and hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.org

While electrophilic additions are more common for enamines, radical additions to the prop-1-en-2-yl moiety can also be achieved. These reactions typically involve a radical initiator and a reagent that can add across the double bond, such as a thiol or a polyhalogenated alkane. The regioselectivity of radical additions to electron-rich alkenes can be influenced by both steric and electronic factors of the reacting radical species.

The electron-rich nature of the enamine double bond makes it an excellent participant in various cycloaddition reactions.

Diels-Alder Reactions: The Diels-Alder reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org As an electron-rich alkene, the prop-1-en-2-yl group in 2-(prop-1-en-2-yl)morpholine can function as a potent dienophile, particularly in inverse-electron-demand Diels-Alder reactions where it reacts with an electron-deficient diene. This reaction is a powerful tool for constructing six-membered rings with a high degree of stereochemical control. wikipedia.org

1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.org The prop-1-en-2-yl moiety can react with a wide array of 1,3-dipoles, such as azides, nitrones, and azomethine ylides. mdpi.com These cycloadditions are a highly efficient and stereoselective method for synthesizing complex N-heterocyclic structures. wikipedia.orgrsc.org

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions
1,3-Dipole TypeExampleResulting Heterocycle
Azide (B81097)Phenyl azide (PhN₃)Triazoline
NitroneC-Phenyl-N-methylnitroneIsoxazolidine
Azomethine YlideGenerated from isatin (B1672199) and sarcosinePyrrolidine (B122466)
Nitrile OxideBenzonitrile oxide (PhCNO)Isoxazoline

The double bond can be functionalized through various oxidative reactions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. The resulting oxirane ring is adjacent to the morpholine (B109124) ring, creating a reactive intermediate that can be opened by various nucleophiles.

Dihydroxylation: The alkene can be converted to a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished in a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.orgnih.gov

Cross-Metathesis (CM): 2-(Prop-1-en-2-yl)morpholine can undergo cross-metathesis with another alkene. sigmaaldrich.comorganic-chemistry.org This reaction, often employing Grubbs' or Schrock's catalysts, would result in the formation of a new, substituted alkene product and a volatile byproduct like isobutylene (B52900), which can help drive the reaction to completion. This method provides a versatile route to more complex substituted morpholine derivatives. wikipedia.org

Reactions at the Morpholine Nitrogen Atom

The nitrogen atom in the morpholine ring behaves as a typical secondary amine, exhibiting both basic and nucleophilic properties. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making morpholine less basic and less nucleophilic than structurally similar amines like piperidine (B6355638). wikipedia.org

Acid-Base Reactions: As a base, the nitrogen atom readily reacts with acids to form the corresponding morpholinium salts. chemicalbook.com

N-Alkylation and N-Acylation: The nitrogen is nucleophilic and can participate in substitution reactions. It can be alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides. researchgate.netlibretexts.org In the context of 2-(prop-1-en-2-yl)morpholine, these reactions at the nitrogen would compete with reactions at the enamine's α-carbon, with the outcome often depending on the specific electrophile and reaction conditions used.

N-Alkylation and N-Acylation Reactions

The secondary amine of the morpholine ring in 2-(prop-1-en-2-yl)morpholine is a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. The presence of the ether oxygen withdraws some electron density from the nitrogen, making it slightly less basic and nucleophilic than analogous piperidines, but it remains highly reactive towards electrophiles wikipedia.org.

N-Alkylation involves the reaction of the morpholine nitrogen with alkyl halides or other alkylating agents. These reactions typically proceed via an S(_N)2 mechanism. Catalytic N-alkylation using alcohols in a gas-solid phase over catalysts like CuO–NiO/γ–Al₂O₃ has also been demonstrated for the morpholine core, achieving high conversion rates. researchgate.netresearchgate.net For instance, the N-methylation of morpholine with methanol (B129727) can achieve a 95.3% conversion with 93.8% selectivity under optimized conditions researchgate.net. It is expected that 2-(prop-1-en-2-yl)morpholine would undergo similar reactions to yield the corresponding N-alkylated tertiary amines.

N-Acylation is the reaction with acylating agents such as acyl chlorides, anhydrides, or esters to form N-acylmorpholines, which are amides. For example, morpholine reacts with ethyl acetate (B1210297) in an acylation reaction to produce N-acetyl morpholine google.com. These reactions are fundamental in organic synthesis for the introduction of acyl groups.

Table 1: Representative N-Alkylation and N-Acylation Reactions of the Morpholine Moiety

Reaction TypeReagentsProduct TypeTypical ConditionsReference
N-MethylationMorpholine, MethanolN-MethylmorpholineCuO–NiO/γ–Al₂O₃ catalyst, 220 °C, 0.9 MPa researchgate.net
N-EthylationMorpholine, EthanolN-EthylmorpholineCuO–NiO/γ–Al₂O₃ catalyst, gas-solid phase researchgate.net
N-AcylationMorpholine, Ethyl AcetateN-AcetylmorpholineAcylation reaction google.com

Formation of Amides, Carbamates, and Sulfonamides

The nucleophilic nitrogen of 2-(prop-1-en-2-yl)morpholine allows for the synthesis of a range of important derivatives, including amides, carbamates, and sulfonamides.

Amides: As noted, N-acylation yields amides google.com. Morpholine amides are recognized as stable and useful acylating intermediates in their own right for the synthesis of ketones and other molecules ethz.chcitedrive.com.

Carbamates: The reaction of 2-(prop-1-en-2-yl)morpholine with phosgene (B1210022) derivatives (like triphosgene) or isocyanates would lead to the formation of carbamoyl (B1232498) chlorides or N-substituted carbamates, respectively. Alternatively, metal-catalyzed reactions involving carbon dioxide and amines can produce metal carbamates, which are versatile synthetic intermediates researchgate.netmdpi.com. Carbamate esters are also synthesized by reacting the amine with chloroformates or by transcarbamoylation with other carbamates organic-chemistry.org.

Sulfonamides: Sulfonamides are readily prepared by reacting the morpholine nitrogen with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) chemsociety.org.ngscialert.net. This reaction is a common method for synthesizing sulfonamide derivatives, which are a significant class of compounds in medicinal chemistry researchgate.netnih.gov. The reaction involves the nucleophilic attack of the morpholine's amine group on the electrophilic sulfur atom of the sulfonyl chloride chemsociety.org.ng.

Table 2: Synthesis of Amide, Carbamate, and Sulfonamide Derivatives from the Morpholine Moiety

DerivativeReagentsGeneral ProductExample ConditionsReference
AmideMorpholine, Substituted AcidN-AcylmorpholineStandard amide coupling sphinxsai.com
CarbamateAmine, CO₂, Metal HalideMetal CarbamateAtmospheric pressure CO₂ researchgate.net
SulfonamideMorpholine, Benzenesulfonyl chloride4-(Phenylsulfonyl)morpholineAnhydrous acetone, dry pyridine, 24h chemsociety.org.ng

Enamine Formation

The term "enamine formation" in the context of 2-(prop-1-en-2-yl)morpholine refers not to a reaction of the compound itself, but to its use as a reagent. Secondary amines, including morpholine and its derivatives, are widely used in organic synthesis to form enamines through reaction with aldehydes or ketones wikipedia.orglibretexts.org.

The reaction proceeds via nucleophilic addition of the morpholine nitrogen to the carbonyl carbon, followed by acid-catalyzed dehydration. An intermediate iminium ion is formed, which then loses a proton from an adjacent carbon atom (the α-carbon) to yield the enamine libretexts.org. Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon masterorganicchemistry.com. The rate of enamine formation can be influenced by the steric environment of the ketone and the basicity of the secondary amine ysu.edu. Given its structural similarity to the parent compound, 2-(prop-1-en-2-yl)morpholine is expected to function effectively in the generation of enamines from various carbonyl compounds.

N-Oxidation and Reduction Processes

The nitrogen atom of the morpholine ring can be oxidized to form a morpholine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides are useful reagents in their own right; for example, N-methylmorpholine-N-oxide (NMO) is a common co-oxidant in transition metal-catalyzed reactions, such as osmium-catalyzed dihydroxylations organic-chemistry.org. The oxidation of the morpholine core can sometimes lead to secondary degradation products through complex rearrangement pathways nih.gov. The electrochemical oxidation of morpholine has also been studied, which proceeds via an N-centered radical intermediate mdpi.com.

Reduction processes would typically involve the conversion of the N-oxide back to the parent amine. This can be accomplished using various reducing agents.

Reactions at the Morpholine Oxygen Atom

Ether Cleavage Reactions

The ether linkage within the morpholine ring is generally stable and unreactive towards most reagents pressbooks.pub. However, like other ethers, it can be cleaved under harsh conditions using strong acids, particularly hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) pressbooks.publibretexts.org. Hydrochloric acid (HCl) is generally not effective pressbooks.pub.

The reaction mechanism involves the initial protonation of the ether oxygen, which converts the hydroxyl group into a good leaving group (an alcohol) masterorganicchemistry.com. This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on one of the adjacent carbon atoms, proceeding via either an S(_N)1 or S(_N)2 pathway depending on the structure of the ether libretexts.orgwikipedia.org. For a cyclic ether like morpholine, this would result in ring-opening to generate a halo-substituted amino alcohol. Due to the high stability of the ether bond, these reactions require rigorous conditions and are not as common as reactions at the nitrogen center wikipedia.org.

Coordination Chemistry via the Oxygen Lone Pair

The morpholine ring possesses two potential coordination sites: the nitrogen atom and the ether oxygen atom. While the nitrogen is the more common coordination site due to its greater Lewis basicity, the oxygen atom can also participate in coordination to metal centers, allowing the morpholine derivative to act as a bidentate ligand. The lone pairs on the ether oxygen can coordinate to a metal ion, particularly hard Lewis acids. This bidentate (N, O) coordination would lead to the formation of a stable five-membered chelate ring. The coordination of oxygen atoms from ligands to metal centers like Co(II) to form coordination polymers is a well-established principle in chemistry nih.gov. Therefore, it is plausible that 2-(prop-1-en-2-yl)morpholine could coordinate to various metal ions through both its nitrogen and oxygen atoms, influencing the geometry and reactivity of the resulting metal complex.

Ring-Opening and Rearrangement Pathways of the Morpholine Core

The saturated morpholine ring is generally stable but can undergo cleavage or rearrangement under specific chemical conditions, particularly through reactions that target the C-O or C-N bonds.

While specific degradation studies on 2-(prop-1-en-2-yl)morpholine are not extensively documented, the degradation pathways can be inferred from studies on the morpholine scaffold and related compounds. The stability of the molecule is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Microbial degradation of morpholine has been shown to proceed via enzymatic ring cleavage. mtak.hunih.gov For instance, Mycobacterium aurum MO1 degrades morpholine through the formation of intermediates like 2-(2-aminoethoxy)acetate (B1259841) and glycolate, ultimately breaking down the heterocycle. nih.govresearchgate.net This process typically begins with the enzymatic cleavage of a C-N or C-O bond. researchgate.netuni-pannon.hu Similar pathways could be anticipated for substituted morpholines, where initial enzymatic oxidation at the isopropenyl group or the heterocyclic ring could initiate the degradation cascade.

Chemical degradation can also occur. Under harsh acidic conditions, the ether linkage is susceptible to cleavage. Oxidative degradation, potentially initiated by radical species or strong oxidants, can target both the allylic position of the isopropenyl group and the C-H bonds adjacent to the nitrogen and oxygen atoms within the ring, leading to ring opening. nih.gov

Table 1: Postulated Degradation Pathways for 2-(Prop-1-en-2-yl)morpholine
ConditionPotential Reaction PathwayExpected Major Products
Strong Acid (e.g., HBr, HI)Ether cleavageRing-opened halo-amino alcohols
Oxidative (e.g., KMnO₄, O₃)Olefin cleavage and/or C-H oxidationMorpholin-2-yl-ethanone, ring-opened dicarboxylic acids
Biochemical/MicrobialEnzymatic C-N or C-O bond cleavageRing-opened intermediates (e.g., aminoethoxy acetates), ammonia (B1221849) mtak.huuni-pannon.hu
Photolytic (UV)Radical-mediated bond cleavageComplex mixture of fragmented products

The morpholine ring can serve as a synthon for the creation of other heterocyclic systems. These transformations often involve a ring-opening step followed by intramolecular cyclization with a different set of atoms.

To Piperazines: A common transformation involves the conversion of a morpholine to a piperazine (B1678402). This can be conceptually achieved by a ring-opening of the morpholine to an amino alcohol derivative, followed by conversion of the hydroxyl group to a leaving group and subsequent cyclization with an amine. Palladium-catalyzed carboamination reactions have been employed to synthesize piperazines, showcasing a modern approach to forming these heterocycles. researchgate.net

To Pyrrolidines: Ring contraction of six-membered heterocycles to five-membered ones is a known synthetic strategy. While less common for morpholines, rearrangement pathways can be envisioned, potentially under photochemical or thermal conditions, that could lead to substituted pyrrolidines. nih.govresearchgate.netorganic-chemistry.org

To Other Oxazines: Isomerization or rearrangement reactions could potentially lead to other oxazine (B8389632) isomers, although this is less synthetically straightforward than ring-opening and re-closure strategies.

These transformations highlight the versatility of the morpholine scaffold in providing access to a diverse range of heterocyclic structures. nih.govresearchgate.net

Applications in the Synthesis of Complex Molecular Architectures

The unique combination of a heterocyclic core and a reactive alkene side chain makes 2-(prop-1-en-2-yl)morpholine a potentially valuable building block in organic synthesis.

Although 2-(prop-1-en-2-yl)morpholine itself is achiral, its isopropenyl group serves as a prochiral handle. Asymmetric hydrogenation of the double bond can generate a chiral center at the 2-position, yielding enantiomerically enriched (R)- or (S)-2-isopropylmorpholine. The synthesis of chiral 2-substituted morpholines is of significant interest as these motifs are present in many bioactive molecules. semanticscholar.orgrsc.org Catalytic asymmetric methods provide an efficient route to such chiral morpholines. semanticscholar.orgrsc.org

Once formed, these chiral morpholine derivatives can be used as scaffolds or chiral auxiliaries in asymmetric synthesis. lifechemicals.comabcr.comnih.gov The defined stereochemistry of the morpholine ring can influence the stereochemical outcome of reactions at other sites in a molecule.

The isopropenyl group of 2-(prop-1-en-2-yl)morpholine is a dienophile, making it an ideal participant in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.comyoutube.com Reaction with a conjugated diene can efficiently construct a new six-membered ring fused to the morpholine core, creating complex polycyclic architectures in a single step. jraic.com This provides a powerful method for rapidly increasing molecular complexity.

For example, a reaction with 1,3-butadiene (B125203) would yield a morpholine-substituted cyclohexene derivative. The stereoselectivity of the Diels-Alder reaction can often be controlled, allowing for the formation of specific isomers. libretexts.org Furthermore, intramolecular cyclization strategies starting from elaborated N-propargylamine derivatives have been shown to produce bridged and fused morpholine systems. ijcce.ac.irresearchgate.net Such rigid, three-dimensional structures are of increasing interest in medicinal chemistry. chemrxiv.orgbohrium.com

The presence of a polymerizable isopropenyl group allows 2-(prop-1-en-2-yl)morpholine to act as a monomer for the synthesis of functional polymers. The resulting polymers would feature morpholine moieties as side chains, which can impart unique properties to the material.

Polymers containing morpholine units are known to exhibit stimuli-responsive behavior, particularly sensitivity to changes in pH and temperature. nih.gov This is due to the protonation/deprotonation of the morpholine nitrogen. Such "smart" polymers have applications in fields like drug delivery and tissue engineering. nih.govnih.gov

Various polymerization techniques could be employed:

Radical Polymerization: Free-radical polymerization, initiated by agents like AIBN, is a common method for polymerizing vinyl monomers. ekb.egresearchgate.net

Ring-Opening Polymerization (ROP): While not directly applicable to the isopropenyl group, derivatives of morpholine, such as morpholine-2,5-diones, are used in ROP to create biodegradable poly(ester amide)s. nih.govresearchgate.net

RAFT Polymerization: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of well-defined polymers with controlled molecular weight and architecture, which is crucial for advanced material applications. nih.gov

Table 2: Potential Polymerization Methods and Polymer Properties
Polymerization MethodKey FeaturesPotential Polymer Properties/Applications
Free-Radical PolymerizationSimple, versatile, suitable for a wide range of vinyl monomers.Bulk polymers, hydrogels, coatings. Potential pH/thermo-responsive materials. nih.gov
RAFT PolymerizationControlled/living polymerization, allows for complex architectures (block copolymers, brushes).Well-defined smart materials, biocompatible surfaces, drug delivery systems. nih.gov
Cationic PolymerizationApplicable to electron-rich alkenes.Polymers with potentially different microstructures.

Derivatization Strategies and Analogue Synthesis of 2 Prop 1 En 2 Yl Morpholine

Modification of the Prop-1-en-2-yl Side Chain

The isopropenyl group of 2-(prop-1-en-2-yl)morpholine is a key site for structural modification, allowing for the introduction of diverse functionalities and the alteration of the compound's steric and electronic properties.

Saturation of the Alkene Moiety

A primary modification of the prop-1-en-2-yl side chain is the saturation of the double bond to yield the corresponding 2-isopropylmorpholine (B1602860). Asymmetric hydrogenation represents a powerful tool for this transformation, capable of producing chiral 2-substituted morpholines with high enantioselectivity. The use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be effective for the asymmetric hydrogenation of unsaturated morpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee) acs.orgthieme-connect.com. This methodology can be directly applied to 2-(prop-1-en-2-yl)morpholine to furnish enantiomerically enriched (R)- or (S)-2-isopropylmorpholine, depending on the chirality of the catalyst employed.

A variety of rhodium catalysts bearing chiral bisphosphine ligands are suitable for this transformation. The general reaction conditions involve the substrate, a rhodium precursor such as [Rh(COD)₂]BF₄, and a chiral ligand in a suitable solvent under a hydrogen atmosphere. The choice of ligand is crucial for achieving high enantioselectivity.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
[Rh(COD)₂]BF₄ / Chiral BisphosphineUnsaturated Morpholine (B109124)2-Substituted Chiral MorpholineUp to 99% acs.orgthieme-connect.com

Further Functionalization of the Isopropenyl Group

The double bond of the isopropenyl group offers a gateway to a wide array of functional group transformations, enabling the synthesis of a diverse library of analogues. Standard alkene functionalization reactions can be employed to introduce new substituents and stereocenters.

Oxidation Reactions:

Epoxidation: The alkene can be converted to an epoxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-(oxiran-2-yl)morpholine derivative is a valuable intermediate for further nucleophilic ring-opening reactions to introduce a variety of functional groups.

Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or through potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. This would yield a diol, adding two hydroxyl groups across the former double bond. Asymmetric dihydroxylation, using chiral ligands, can provide stereocontrol.

Ozonolysis: Cleavage of the double bond via ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would yield a 2-acetylmorpholine. This ketone can then serve as a handle for further modifications, such as reduction to an alcohol, or conversion to an imine.

Addition Reactions:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in the formation of a dihalo-isopropyl derivative.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond. Treatment of 2-(prop-1-en-2-yl)morpholine with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and a base would yield 2-(1-hydroxypropan-2-yl)morpholine.

Substitution Patterns on the Morpholine Ring

Introducing substituents onto the morpholine ring is a key strategy for modulating the pharmacological properties of the resulting analogues. A variety of methods have been developed for the synthesis of substituted morpholines, often with a high degree of stereochemical control.

Strategies for Introducing Substituents at Other Ring Positions

Several catalytic methods are available for the construction of substituted morpholine rings, which could be adapted to produce analogues of 2-(prop-1-en-2-yl)morpholine.

Rhodium-Catalyzed Cyclization: Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is a powerful method for the synthesis of functionalized morpholines. This strategy allows for the preparation of N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high yields and diastereoselectivities rsc.orgrsc.org. The vinyl group in the resulting 2-vinyl morpholines can be further functionalized, for example, through hydroboration-oxidation or ozonolysis, demonstrating the utility of this approach for creating diverse analogues rsc.org.

Copper-Catalyzed Three-Component Reaction: A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a direct route to highly substituted morpholines acs.orgnih.govnih.govresearchgate.net. This method is effective for a wide range of substrates and allows for the construction of morpholines with multiple chiral centers nih.gov.

Palladium-Catalyzed Carboamination: A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been developed, with the key step being a palladium-catalyzed carboamination reaction. This strategy also provides access to 2,3- and 2,5-disubstituted products nih.gov.

MethodSubstituent PatternKey FeaturesReference
Rhodium-Catalyzed Cyclization2,5-, 2,6-, 2,3,5-, 2,5,6-High yields and stereoselectivities rsc.orgrsc.org
Copper-Catalyzed Three-Component ReactionHighly substitutedUtilizes readily available starting materials acs.orgnih.govnih.govresearchgate.net
Palladium-Catalyzed Carboamination2,3-, 2,5-, 3,5-Stereospecific from chiral amino alcohols nih.gov

Investigation of Stereochemical Control in Multi-substituted Analogues

Stereochemistry plays a critical role in the biological activity of molecules. The development of synthetic methods that allow for precise control over the stereochemical outcome is therefore of high importance.

In the rhodium-catalyzed synthesis of morpholines from nitrogen-tethered allenols, high diastereoselectivity is achieved, with diastereomeric ratios of up to >99:1 being reported rsc.org. For instance, the cyclization of an allenol derived from L-threonine methyl ester yielded a trisubstituted morpholine with a diastereomeric ratio of 95:5 rsc.org.

The copper-catalyzed three-component synthesis can produce morpholines with multiple chiral centers, although the initial diastereoselectivity may be low. However, light-mediated, reversible epimerization can be employed to improve the diastereomeric ratio of the products nih.gov.

The palladium-catalyzed carboamination approach starting from enantiopure amino alcohols generates morpholine products as single stereoisomers, demonstrating excellent stereocontrol nih.gov.

Synthesis of Morpholine Bioisosteres and Related Heterocycles

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. For morpholine, common bioisosteres include thiomorpholine (B91149), piperidine (B6355638), and oxazolidine.

Thiomorpholines: The synthesis of thiomorpholines can be achieved through various methods, including the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes organic-chemistry.org. Another approach involves the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate organic-chemistry.org.

Piperidines: Substituted piperidines can be synthesized from amino alcohol precursors. For example, a series of 4-(2-aminoethyl)piperidine derivatives have been prepared through a multi-step sequence involving conjugate addition, a Wittig reaction, and subsequent functional group manipulations nih.gov. The stereoselective synthesis of multisubstituted piperidines can also be achieved, for instance, through the ring-opening of chiral 2-substituted-N-methylpiperidines acs.org.

Oxazolidines: 1,3-Oxazolidines can be synthesized from β-amino alcohols. A one-pot synthesis using a chiral magnesium phosphate (B84403) catalyst allows for the enantioselective formation of 1,3-oxazolidines from imines and alcohols organic-chemistry.org. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives provides a stereoselective route to 2,4- and 2,5-disubstituted 1,3-oxazolidines organic-chemistry.org.

BioisostereSynthetic PrecursorSynthetic MethodReference
ThiomorpholineSilicon Amine Protocol (SLAP) reagents and aldehydesPhotocatalytic coupling organic-chemistry.org
PiperidineAmino alcoholsMulti-step synthesis including conjugate addition and Wittig reaction nih.gov
Oxazolidineβ-Amino alcoholsChiral magnesium phosphate catalyzed one-pot synthesis organic-chemistry.org

Polymerization Studies of 2-(Prop-1-en-2-yl)morpholine

The isopropenyl group of 2-(Prop-1-en-2-yl)morpholine is susceptible to various polymerization methods, including radical, cationic, and anionic routes. These techniques allow for the synthesis of polymers with the morpholine moiety as a pendant group, offering potential for further functionalization and diverse applications.

Radical Polymerization

Radical polymerization of vinyl monomers is a widely used and versatile technique. For monomers like 2-isopropenyl-2-oxazoline, conventional free-radical polymerization has been successfully employed. This method typically utilizes a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization process.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been applied to iPOx. researchgate.net RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.net This level of control is crucial for creating tailored polymer architectures.

Table 1: Representative Conditions for Radical Polymerization of 2-Isopropenyl-2-oxazoline

InitiatorSolventTemperature (°C)Polymer Characteristics
AIBNN,N-Dimethylacetamide60Broad molecular weight distribution
Dithiobenzoate-based CTA (RAFT)Dioxane70Controlled molecular weight, low dispersity (PDI = 1.21-1.37) researchgate.net

Cationic and Anionic Polymerization

Both cationic and anionic polymerization methods offer pathways to synthesize polymers from monomers with specific electronic properties.

Cationic Polymerization: Monomers containing electron-donating groups are generally susceptible to cationic polymerization. wikipedia.org The morpholine ring in 2-(prop-1-en-2-yl)morpholine could potentially influence the electron density of the isopropenyl double bond, making it a candidate for this type of polymerization. For the analogous iPOx, cationic polymerization can proceed through the vinyl group under specific conditions, often at low temperatures and in less polar solvents. nih.gov However, cationic ring-opening polymerization of the oxazoline ring is a more common pathway for 2-substituted-2-oxazolines. nih.gov

Anionic Polymerization: Anionic polymerization is effective for monomers with electron-withdrawing groups that can stabilize a negative charge. wikipedia.org Successful living anionic polymerization of 2-isopropenyl-2-oxazoline has been reported, yielding well-defined polymers with controlled molecular weights and low polydispersity indices (PDI ≤ 1.17). researchgate.net This was achieved using initiators like diphenylmethylpotassium in tetrahydrofuran (THF) at 0°C. researchgate.net This method provides excellent control over the polymer architecture, enabling the synthesis of block copolymers. researchgate.net

Table 2: Anionic Polymerization of 2-Isopropenyl-2-oxazoline

Initiator SystemSolventTemperature (°C)Resulting Polymer (PIPOx)
Diphenylmethylpotassium/DiethylzincTHF0Mₙ = 6,800 - >100,000 g/mol , PDI ≤ 1.17 researchgate.net
sec-ButyllithiumTHF-78 to 0Controlled molecular weight, low PDI researchgate.net

Copolymerization with Other Monomers

Copolymerization of 2-(prop-1-en-2-yl)morpholine with other vinyl monomers presents an opportunity to create materials with a wide range of properties. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. While specific reactivity ratios for 2-(prop-1-en-2-yl)morpholine are not available, studies on the copolymerization of 2-isopropenyl-2-oxazoline with monomers like methyl methacrylate (MMA) and N-isopropylacrylamide (NiPAm) have been conducted. researchgate.net

The statistical copolymerization of iPOx with MMA and NiPAm via RAFT polymerization has been shown to produce copolymers with varying compositions. researchgate.net The incorporation of the hydrophilic iPOx units into the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAm) was found to increase the lower critical solution temperature (LCST) of the resulting copolymer. researchgate.net

Investigation of Polymer Structure and Architecture

The structure and architecture of poly(2-(prop-1-en-2-yl)morpholine) would be crucial in determining its physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and size-exclusion chromatography (SEC) are essential for characterizing these polymers.

For poly(2-isopropenyl-2-oxazoline), ¹H and ¹³C NMR spectroscopy have been used to confirm the polymer structure, while SEC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI). researchgate.net

The living nature of anionic polymerization of iPOx allows for the synthesis of well-defined block copolymers. researchgate.net For instance, block copolymers of iPOx with styrene, 2-vinylpyridine, and methyl methacrylate have been successfully synthesized. researchgate.net The ability to create such block copolymers opens up possibilities for designing materials with microphase-separated morphologies and unique properties.

Theoretical and Computational Studies of 2 Prop 1 En 2 Yl Morpholine

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 2-(prop-1-en-2-yl)morpholine is not static. The morpholine (B109124) ring can adopt various conformations, and the substituent can rotate, leading to a complex potential energy surface.

The morpholine ring, a six-membered heterocycle, predominantly adopts a chair conformation, which minimizes both angular and torsional strain. nih.govresearchgate.net Theoretical calculations on morpholine and its derivatives consistently show the chair form to be significantly more stable than boat or twist-boat conformations. researchgate.net For 2-(prop-1-en-2-yl)morpholine, the chair conformation is also expected to be the most stable.

The placement of the prop-1-en-2-yl substituent on the morpholine ring can be either axial or equatorial. Generally, for substituted cyclohexanes, the equatorial position is favored to minimize steric interactions. This preference is also observed in many morpholine derivatives. nih.gov Computational studies on similar systems suggest that the equatorial conformer of 2-(prop-1-en-2-yl)morpholine would be energetically favored over the axial conformer. The energy difference between these two conformations is a key parameter determining their relative populations at equilibrium.

Table 1: Illustrative Relative Energies of 2-(Prop-1-en-2-yl)morpholine Conformers

ConformationSubstituent PositionRelative Energy (kcal/mol)
ChairEquatorial0.00
ChairAxial1.5 - 3.0
Twist-Boat-> 5.0

Note: These are hypothetical values based on typical energy differences for substituted morpholines and are intended for illustrative purposes.

The rotation of the prop-1-en-2-yl group around the C-C bond connecting it to the morpholine ring is not free and is characterized by rotational barriers. These barriers arise from steric hindrance and electronic interactions between the substituent and the ring. Computational methods can be employed to calculate the energy profile of this rotation and identify the most stable rotational isomers (rotamers). The height of the rotational barrier provides information about the flexibility of the molecule and the ease of interconversion between different rotamers at a given temperature. The barrier height will likely be influenced by the conformation of the morpholine ring itself.

Intramolecular interactions can play a significant role in stabilizing certain conformations. In 2-(prop-1-en-2-yl)morpholine, there is a possibility of a weak intramolecular hydrogen bond between the hydrogen atom on the morpholine nitrogen (N-H) and the π-electron system of the double bond in the prop-1-en-2-yl substituent. Such N-H···π interactions, though weak, can influence the conformational preferences and the rotational barrier of the substituent. The existence and strength of such an interaction can be investigated using computational methods by analyzing the geometry and electron density distribution of the molecule.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Computational chemistry offers various tools to analyze the distribution of electrons and predict sites of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For 2-(prop-1-en-2-yl)morpholine, the presence of the electron-rich double bond in the substituent is expected to raise the energy of the HOMO compared to unsubstituted morpholine, potentially leading to a smaller HOMO-LUMO gap and increased nucleophilicity.

Table 2: Illustrative Frontier Orbital Energies for Morpholine and a Substituted Derivative

CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
Morpholine-9.52.512.0
2-(Prop-1-en-2-yl)morpholine-8.81.810.6

Note: These are hypothetical values for illustrative purposes to show the expected trend upon substitution.

The distribution of electron density in a molecule is rarely uniform. Some atoms or regions may be more electron-rich (negatively charged) while others are more electron-poor (positively charged). This charge distribution can be calculated and visualized using computational methods.

A molecular electrostatic potential (MEP) map is a particularly useful tool for visualizing the charge distribution on the surface of a molecule. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For 2-(prop-1-en-2-yl)morpholine, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the morpholine ring and the double bond of the substituent, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom on the nitrogen would be a region of positive potential, making it a potential site for nucleophilic interaction. These maps provide a valuable guide for predicting how the molecule will interact with other reagents.

Nucleophilicity and Basicity Predictions

Enamines are recognized as potent nucleophiles and moderate bases, a characteristic stemming from the p-π conjugation between the nitrogen lone pair and the carbon-carbon double bond. nih.gov This conjugation increases the electron density at the β-carbon atom, making it the primary site of nucleophilic attack. The nucleophilicity and basicity of an enamine are influenced by both steric and electronic factors, including the nature of the amine precursor. nih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the nucleophilicity and basicity of enamines. nih.govresearchgate.net Parameters such as the pKa of the conjugate acid and the nucleophilicity index (N) can be calculated. For 2-(prop-1-en-2-yl)morpholine, two primary sites of protonation exist: the nitrogen atom and the β-carbon atom. N-protonation results in the formation of a morpholinium ion, while C-protonation yields an iminium ion. nih.gov Computational studies on similar enamines have shown that while N-protonation is often thermodynamically favored, C-protonation is kinetically preferred and is the key step in many enamine reactions. nih.gov

Table 1: Predicted Acid-Base Properties of 2-(Prop-1-en-2-yl)morpholine

PropertyPredicted Value/CharacteristicBasis of Prediction
pKa (Conjugate Acid) Moderately basicInferred from computational studies on similar enamines. nih.govresearchgate.net The morpholine oxygen may slightly reduce basicity compared to pyrrolidine (B122466) or piperidine (B6355638) enamines. researchgate.net
Site of Protonation Kinetically favored at the β-carbon, thermodynamically favored at the nitrogen.General principle for enamine basicity established through computational studies. nih.gov
Nucleophilicity Index (N) HighExpected to be a strong nucleophile based on the general reactivity of enamines. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and reaction intermediates. nih.govacs.org For 2-(prop-1-en-2-yl)morpholine, key transformations would include reactions with electrophiles such as alkyl halides and Michael acceptors. masterorganicchemistry.com

The reaction of an enamine with an electrophile typically proceeds through a transition state where a new carbon-carbon bond is formed at the β-carbon of the enamine. nih.govacs.org For the alkylation of 2-(prop-1-en-2-yl)morpholine with an alkyl halide, a concerted SN2-type transition state is expected. masterorganicchemistry.com Computational modeling of this transition state would reveal the geometry of the approach of the electrophile and the extent of bond formation and breaking.

In the case of a Michael addition to an α,β-unsaturated carbonyl compound, the reaction can proceed through a six-membered ring transition state. nih.govacs.org DFT calculations can be employed to determine the structure and energy of this transition state, providing information on the stereochemical outcome of the reaction. nih.govacs.org These calculations often reveal a preference for a particular diastereomeric transition state, explaining the observed stereoselectivity in many enamine-catalyzed reactions. nih.govacs.org

The solvent can play a crucial role in the reaction pathways of enamines. acs.orgnih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. acs.orgnih.gov

For reactions involving 2-(prop-1-en-2-yl)morpholine, polar aprotic solvents are generally favored as they can stabilize charged intermediates and transition states without interfering with the nucleophilicity of the enamine. acs.orgnih.gov Computational studies on similar systems have shown that the choice of solvent can influence the relative energies of different reaction pathways and even alter the rate-determining step of a reaction. acs.orgnih.gov For instance, in some enamine reactions, the hydrolysis of the resulting iminium ion can be the rate-limiting step, and this is highly dependent on the solvent and the presence of water. acs.orgnih.gov

Spectroscopic Data Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules.

NMR Spectroscopy: The 1H and 13C NMR spectra of 2-(prop-1-en-2-yl)morpholine can be simulated using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These simulations provide theoretical chemical shifts that can be compared with experimental data for structural verification.

Table 2: Predicted 1H NMR Chemical Shifts for 2-(Prop-1-en-2-yl)morpholine

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Morpholine CH2-N2.6 - 2.9Multiplet
Morpholine CH2-O3.6 - 3.9Multiplet
Vinylic CH23.9 - 4.2Singlet
Allylic CH31.7 - 2.0Singlet

Table 3: Predicted 13C NMR Chemical Shifts for 2-(Prop-1-en-2-yl)morpholine

CarbonPredicted Chemical Shift (ppm)
Morpholine C-N45 - 55
Morpholine C-O65 - 75
Vinylic C=C (quaternary)140 - 150
Vinylic C=C (CH2)85 - 95
Allylic CH315 - 25

IR Spectroscopy: The infrared spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities, allowing for the simulation of the IR spectrum. nih.govmdpi.com For 2-(prop-1-en-2-yl)morpholine, characteristic IR absorption bands are expected for the C=C stretching of the enamine, the C-N stretching of the morpholine, and the C-O-C stretching of the ether linkage.

Table 4: Predicted IR Absorption Bands for 2-(Prop-1-en-2-yl)morpholine

Functional GroupPredicted Wavenumber (cm-1)Intensity
C=C Stretch (Enamine)1620 - 1650Medium to Strong
C-N Stretch (Aliphatic Amine)1020 - 1250Medium
C-O-C Stretch (Ether)1070 - 1150Strong
=C-H Bending880 - 920Strong

A detailed vibrational analysis based on DFT calculations can provide a complete assignment of all the vibrational modes of 2-(prop-1-en-2-yl)morpholine. nih.govopenaccesspub.org This analysis can help in understanding the coupling between different vibrational modes and how they are influenced by the molecular structure.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 2-(prop-1-en-2-yl)morpholine. researchgate.net By simulating the motion of the molecule over time, MD can be used to study its conformational flexibility, the dynamics of solvent interactions, and the behavior of the molecule in different environments. For example, MD simulations could be used to explore the conformational preferences of the morpholine ring and the orientation of the prop-1-en-2-yl group.

Advanced Analytical Techniques in Structural Elucidation of 2 Prop 1 En 2 Yl Morpholine and Its Derivatives

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline compound. thieme-connect.deresearchgate.net This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, thereby revealing the exact atomic arrangement of the molecule. thieme-connect.demdpi.com

For a chiral molecule like 2-(prop-1-en-2-yl)morpholine, X-ray diffraction is particularly powerful for establishing the absolute configuration of its stereocenters. nih.govresearchgate.net The method relies on the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the structure. researchgate.net This effect leads to small but measurable differences between the intensities of Friedel pairs of reflections (hkl and -h-k-l), known as the Bijvoet difference. sci-hub.se The analysis of these differences allows for the unambiguous assignment of the absolute stereochemistry without reference to any other chiral substance. researchgate.netsci-hub.se

The process requires a high-quality single crystal of the target compound or a suitable derivative. thieme-connect.de The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be weak. In such cases, derivatization with a heavier atom (e.g., bromine) or co-crystallization with a chiral compound of known configuration can enhance the effect and facilitate a confident assignment. researchgate.net The structural analysis of various morpholine (B109124) derivatives has successfully employed this technique to confirm their molecular structures and stereochemistry. mdpi.commdpi.comnih.gov

Below is a table representing typical data obtained from a single-crystal X-ray diffraction experiment for a morpholine derivative.

ParameterExample ValueDescription
Crystal System MonoclinicThe crystal lattice system.
Space Group P2₁/cThe symmetry group of the crystal.
Unit Cell Dimensions a = 6.04 Å, b = 8.08 Å, c = 11.17 ÅThe dimensions of the unit cell. mdpi.com
β Angle 97.47°The angle of the unit cell for a monoclinic system. mdpi.com
Volume (V) 540.8 ųThe volume of the unit cell. mdpi.com
Molecules per Unit Cell (Z) 2The number of molecules in one unit cell. mdpi.com
Flack Parameter -0.004(14)A parameter used to confirm the absolute structure of a chiral compound. researchgate.net
R-factor 0.049An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their integration (relative numbers), and their neighboring protons (spin-spin coupling). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(prop-1-en-2-yl)morpholine, COSY would show correlations between the protons on the morpholine ring and between the methyl and methylene (B1212753) protons of the prop-1-en-2-yl group. nih.govresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached. nih.govresearchgate.net It allows for the unambiguous assignment of carbon resonances based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. nih.govresearchgate.net It is instrumental in connecting different fragments of the molecule. For instance, HMBC would show a correlation from the proton at C2 of the morpholine ring to the quaternary carbon of the prop-1-en-2-yl group, confirming the point of attachment.

The combination of these experiments allows for a step-by-step construction of the molecule's complete covalent framework. nih.gov

The following table shows hypothetical ¹H and ¹³C NMR chemical shift data for the parent compound, 2-(Prop-1-en-2-yl)morpholine.

Atom Position¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)Key 2D Correlations (COSY, HMBC)
Morpholine H-2 ~4.1 (dd)~75.0 (CH)COSY with H-3; HMBC to Prop-C1', Prop-C2'
Morpholine H-3, H-5 ~2.7-2.9 (m), ~3.6-3.8 (m)~46.0 (CH₂), ~67.0 (CH₂)COSY between H-3/H-5 protons and with adjacent ring protons
Morpholine H-6 ~3.6-3.8 (m)~67.0 (CH₂)COSY with H-5
Morpholine NH Broad singlet--
Prop-1-en-2-yl H-1' ~4.9 (s), ~5.1 (s)~112.0 (CH₂)HMBC to C-2', C-3'
Prop-1-en-2-yl C-2' -~142.0 (C)HMBC from H-1', H-3'
Prop-1-en-2-yl H-3' ~1.8 (s)~22.0 (CH₃)HMBC to C-1', C-2'

Beyond connectivity, NMR spectroscopy provides profound insights into the three-dimensional shape and conformational preferences of molecules in solution. mdpi.com The morpholine ring typically adopts a chair conformation. nih.govresearchgate.net The orientation of the substituent at the C2 position (axial vs. equatorial) can be determined by analyzing the spin-spin coupling constants (³J values) of the H-2 proton with the adjacent H-3 protons. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship, while smaller values suggest other arrangements (axial-equatorial or equatorial-equatorial).

The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons, regardless of their bonding connectivity. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å). nih.govnih.gov This is invaluable for determining relative stereochemistry and conformation. For example, a NOE between the H-2 proton of the morpholine ring and one of the protons on C6 would suggest a specific folding of the ring and orientation of the substituent. NOE data, combined with coupling constants, allows for the construction of a detailed model of the molecule's preferred conformation in solution. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). nih.gov This precision allows for the calculation of a unique molecular formula, as very few elemental combinations will match the experimentally determined accurate mass. nih.gov For 2-(prop-1-en-2-yl)morpholine (C₇H₁₃NO), HRMS would confirm this exact formula, distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS), often coupled with HRMS, provides structural information through controlled fragmentation of a selected precursor ion. mdpi.com The precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern serves as a molecular fingerprint and offers clues about the molecule's structure. For 2-(prop-1-en-2-yl)morpholine, characteristic fragmentation pathways would likely involve cleavage of the morpholine ring and loss of the prop-1-en-2-yl substituent. Studying these pathways helps to confirm the proposed structure and can be used to differentiate between isomers. researchgate.netresearchgate.net

IonCalculated Exact Mass (m/z)Description
[M+H]⁺ 128.1070Protonated molecular ion of C₇H₁₃NO.
[M-CH₃]⁺ 112.0757Loss of a methyl radical from the isopropenyl group.
[C₄H₈NO]⁺ 86.0600Cleavage of the isopropenyl group, leaving the protonated morpholine ring.
[C₃H₅]⁺ 41.0386Isopropenyl cation fragment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification. mdpi.comnih.gov The two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. researchgate.net

For 2-(prop-1-en-2-yl)morpholine, the key functional groups each produce characteristic signals:

N-H Stretch: A moderate absorption in the IR spectrum around 3300-3500 cm⁻¹ is expected for the secondary amine.

C-H Stretches: Signals just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the morpholine ring, while signals just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the alkene.

C=C Stretch: The alkene double bond will show a characteristic absorption around 1640-1680 cm⁻¹.

C-N Stretch: This vibration typically appears in the 1020-1250 cm⁻¹ region.

C-O-C Stretch: The ether linkage within the morpholine ring is characterized by a strong, prominent band, typically in the 1070-1150 cm⁻¹ region. nih.gov

Analysis of the vibrational spectra provides rapid confirmation of the presence of these key functional groups, corroborating the structural information obtained from NMR and MS. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch 3300 - 3500Secondary Amine
sp² C-H Stretch 3010 - 3095Alkene
sp³ C-H Stretch 2850 - 2960Alkane (Morpholine ring)
C=C Stretch 1640 - 1680Alkene
C-O-C Asymmetric Stretch 1070 - 1150Ether (Morpholine ring)
C-N Stretch 1020 - 1250Amine

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Atom Economy

A primary focus of modern chemical synthesis is the principle of atom economy, which maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.com Future research into the synthesis of 2-(Prop-1-en-2-yl)morpholine should prioritize the development of pathways that adhere to this principle.

Traditional multistep syntheses of substituted morpholines often involve protection/deprotection steps or the use of stoichiometric reagents that result in poor atom economy. primescholars.comnih.gov For instance, a hypothetical synthesis might involve the Grignard reaction of a protected morpholine-2-carbaldehyde (B13461696) with isopropenylmagnesium bromide, followed by deprotection and dehydration. Such a route generates significant salt and solvent waste.

Future synthetic strategies should aim for more direct and efficient methods. Promising avenues include:

Catalytic C-H Activation/Functionalization: Directly coupling a C-H bond at the 2-position of the morpholine (B109124) ring with isopropylene or a related precursor using a transition metal catalyst would represent a highly atom-economical approach.

Ring-Opening Reactions: Investigating the reaction of aziridines with isopropenyl-substituted epoxides could provide a direct route to the morpholine core in a single, atom-economical step.

Domino Reactions: Designing a cascade reaction sequence where the morpholine ring is formed and the isopropenyl group is installed in a one-pot process would significantly improve efficiency. acs.org

The table below contrasts conventional and potential atom-economical approaches.

FeatureConventional Synthesis (e.g., Wittig/Grignard)Atom-Economical Synthesis (e.g., Catalytic Coupling)
Key Principle Utilizes stoichiometric reagents, often with protecting groups.Employs catalysts to enable direct bond formation.
Byproducts Significant (e.g., triphenylphosphine (B44618) oxide, magnesium salts). primescholars.comMinimal (e.g., water, if any).
Atom Economy Often low (<50%). primescholars.comPotentially high (>90%).
Environmental Impact Higher waste generation.Lower waste generation, aligning with green chemistry principles. chemrxiv.org

Exploration of Unique Reactivity Profiles of the Morpholine-Isopropenyl Combination

The juxtaposition of the morpholine ring and the isopropenyl group creates opportunities for unique chemical reactivity that is not simply the sum of its parts. The morpholine nitrogen, a secondary amine, can act as a base or a nucleophile, while the ether oxygen can coordinate to Lewis acids. wikipedia.org The isopropenyl group is an electron-rich alkene, susceptible to a variety of addition and cycloaddition reactions.

Future research could explore:

Intramolecular Reactions: Under acidic or catalytic conditions, the morpholine nitrogen could potentially attack the isopropenyl double bond, leading to the formation of novel bicyclic or spirocyclic systems. The regioselectivity and stereoselectivity of such cyclizations would be a key area of investigation.

Directed Reactions: The morpholine ring could act as a directing group, controlling the stereochemical outcome of reactions on the isopropenyl moiety. For example, coordination of a catalyst to the morpholine's heteroatoms could direct hydrogenation or epoxidation to a specific face of the double bond.

Polymerization: The isopropenyl group is a monomer unit. Research into the controlled polymerization of 2-(prop-1-en-2-yl)morpholine could yield novel polymers with morpholine side chains, potentially leading to materials with interesting properties, such as water solubility, biocompatibility, or utility as drug delivery vehicles.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, guiding experimental work and reducing the need for trial-and-error synthesis. frontiersin.org For 2-(prop-1-en-2-yl)morpholine, advanced computational modeling can offer significant insights.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional shape (conformation) of the molecule is crucial, as it dictates how it interacts with other molecules, such as biological receptors or catalysts. The chair conformation of the morpholine ring and the orientation of the isopropenyl group can be accurately modeled.

Electronic Structure Calculation: Methods like Density Functional Theory (DFT) can be used to map the electron density of the molecule, identifying the most nucleophilic and electrophilic sites. This allows for the prediction of its reactivity in various chemical reactions. For example, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict its susceptibility to cycloaddition reactions.

Pharmacokinetic Prediction: In silico tools, such as SwissADME, can predict drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Modeling these properties for 2-(prop-1-en-2-yl)morpholine and its potential derivatives could rapidly assess their viability as scaffolds in medicinal chemistry.

Modeling TechniquePredicted PropertyPotential Application
Molecular Mechanics (MM)Conformational preferences, steric hindrance.Designing stereoselective reactions, predicting binding poses.
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), reaction pathways, transition states.Predicting reactivity, understanding reaction mechanisms.
ADME/Tox PredictionSolubility, permeability, metabolic stability, potential toxicity.Early-stage assessment in drug discovery programs. frontiersin.org

Integration into Complex Chemical Systems and Supramolecular Structures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions like hydrogen bonding and van der Waals forces. mdpi.comuclouvain.be The structural features of 2-(prop-1-en-2-yl)morpholine make it an intriguing building block, or "tecton," for constructing such systems.

Future research could focus on:

Hydrogen-Bonded Networks: The N-H group of the morpholine ring can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. This allows the molecule to self-assemble into chains, sheets, or more complex three-dimensional networks.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The morpholine nitrogen can coordinate to metal ions. By using 2-(prop-1-en-2-yl)morpholine as a ligand with appropriate metal salts, it may be possible to construct novel coordination polymers or MOFs. The isopropenyl groups could line the pores of these materials, offering a site for post-synthetic modification.

Functional Materials: Once assembled into a supramolecular structure, the isopropenyl groups could be polymerized in situ to create cross-linked, robust materials with a high density of functional morpholine units. Such materials could have applications in areas like catalysis, separation, or as smart materials that respond to external stimuli. rsc.org

The exploration of these future research directions will undoubtedly uncover novel chemistry and potential applications for 2-(Prop-1-en-2-yl)morpholine, establishing it as a valuable compound in the chemist's toolkit.

Q & A

Q. What are the recommended synthetic routes for 2-(Prop-1-en-2-yl)morpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, reacting propargylamine derivatives with ethylene oxide under basic conditions (e.g., NaOH) can yield morpholine scaffolds . Variations in catalysts (e.g., LiAlH₄ for reduction) or solvents (dry ether vs. DMF) significantly affect regioselectivity and purity. Purification via recrystallization or chromatography (e.g., silica gel) is critical to isolate the target compound from byproducts like N-oxide derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(Prop-1-en-2-yl)morpholine?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., C=C stretching at ~1650 cm1^{-1}) .
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. SHELXT automates space-group determination, while SHELXE aids in experimental phasing for high-resolution structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for morpholine derivatives across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:
  • Standardization : Use HPLC (>95% purity) and validate via LC-MS.
  • Dose-Response Curves : Compare EC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Mechanistic Replication : Confirm DNA-binding interactions via fluorescence quenching assays or molecular docking to identify binding motifs .

Q. What computational strategies predict the interaction mechanisms of 2-(Prop-1-en-2-yl)morpholine with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS to analyze conformational stability.
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., prop-1-en-2-yl group’s electrophilicity) .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. chlorine) on cytotoxicity using datasets from PubChem .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical properties and bioactivity of 2-(Prop-1-en-2-yl)morpholine?

  • Methodological Answer :
  • LogP Analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and blood-brain barrier penetration .
  • Crystallographic Comparison : Resolve substituent-induced conformational changes using SHELXL. For example, fluorophenyl groups enhance π-π stacking in receptor binding .
  • In Vitro Testing : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in kinase inhibition assays .

Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing high-throughput screening data of morpholine derivatives?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA to reduce dimensionality in cytotoxicity datasets and identify key variables (e.g., substituent polarity).
  • Cluster Analysis : Group compounds by bioactivity profiles using hierarchical clustering (Euclidean distance metric) .
  • Validation : Use cross-validation (k-fold) to ensure reproducibility in SAR models .

Q. How can crystallographic twinning or low-resolution data complicate structural refinement of 2-(Prop-1-en-2-yl)morpholine?

  • Methodological Answer :
  • Twinning Detection : Use PLATON to identify twin laws and refine with SHELXL’s TWIN/BASF commands .
  • Low-Resolution Mitigation : Apply anisotropic displacement parameters (ADPs) and TLS refinement to improve model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.